15beta-Hydroxy Cyproterone Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15beta-Hydroxy Cyproterone Acetate is a steroidal antiandrogen and the major metabolite of cyproterone acetate. It is formed from cyproterone acetate in the liver by hydroxylation via the cytochrome P450 enzyme CYP3A4. During therapy with cyproterone acetate, this compound circulates at concentrations that are approximately twice those of cyproterone acetate . It has similar or even greater antiandrogen activity compared to cyproterone acetate but has only about one-tenth of the activity of cyproterone acetate as a progestogen .
Preparation Methods
15beta-Hydroxy Cyproterone Acetate can be synthesized from cyproterone acetate using the enzyme CYP106A2 from Bacillus megaterium. This enzyme is highly selective towards the 15beta position and can convert cyproterone acetate to its main human metabolite, this compound . The process involves the use of a whole-cell system overexpressing CYP106A2, and the reaction can be scaled up from shake flasks to bioreactors for industrial production . Optimization of the process has led to an improvement from 55% to 98% overall conversion, with a product formation of 0.43 g/L .
Chemical Reactions Analysis
15beta-Hydroxy Cyproterone Acetate undergoes hydroxylation reactions, primarily catalyzed by the cytochrome P450 enzyme CYP3A4 . This hydroxylation occurs at the 15beta position of cyproterone acetate. The compound can also undergo other types of reactions such as oxidation and reduction, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major product formed from these reactions is this compound itself .
Scientific Research Applications
15beta-Hydroxy Cyproterone Acetate has several scientific research applications. It is used in the study of antiandrogen activity and its effects on androgen-dependent conditions such as prostate cancer and hypersexuality . The compound is also of interest in the field of endocrinology for its role in hormone therapy and its potential use in treating conditions like hirsutism and severe acne . Additionally, it is used in the production of human drug metabolites and drug precursors due to its retained antiandrogen activity but significantly lower progestogen properties than cyproterone acetate .
Mechanism of Action
15beta-Hydroxy Cyproterone Acetate exerts its effects by blocking androgen receptors, preventing androgens like testosterone and dihydrotestosterone from binding to them . This suppression of androgen activity leads to reduced levels of luteinizing hormone, which in turn reduces testosterone levels . The compound retains its antiandrogen activity but has reduced progestational activity compared to cyproterone acetate .
Comparison with Similar Compounds
15beta-Hydroxy Cyproterone Acetate is similar to cyproterone acetate, from which it is derived. Both compounds are steroidal antiandrogens with progestogen properties . this compound has significantly lower progestogen activity compared to cyproterone acetate . Other similar compounds include 17alpha-hydroxyprogesterone and 17alpha-acetoxyprogesterone, which are also synthetic analogs of progesterone with antiandrogen properties . The uniqueness of this compound lies in its specific hydroxylation at the 15beta position, which enhances its antiandrogen activity while reducing its progestogen effects .
Properties
Molecular Formula |
C24H29ClO5 |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
[(1R,2S,3R,5S,11R,12R,13R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate |
InChI |
InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13-,14+,15+,16+,20+,21-,22-,23-,24?/m0/s1 |
InChI Key |
HRANPRDGABOKNQ-ZHXQGFQKSA-N |
Isomeric SMILES |
CC(=O)C1(C[C@H]([C@H]2[C@@]1(CC[C@@H]3[C@H]2C=C(C4=CC(=O)[C@H]5C[C@H]5[C@]34C)Cl)C)O)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.